molecular formula C12H18N2O2 B253695 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Numéro de catalogue B253695
Poids moléculaire: 222.28 g/mol
Clé InChI: UCRFACWUFRWYDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mécanisme D'action

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide exerts its effects by inhibiting the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can result in excitotoxicity and neuronal damage. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to selectively inhibit the activity of the excitatory amino acid transporter subtype 2 (EAAT2), which is the primary glutamate transporter in the brain.
Biochemical and physiological effects:
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus and cortex. This can lead to an increase in neuronal excitability and synaptic plasticity, which may contribute to its therapeutic effects in neurological disorders. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been shown to increase the release of dopamine and other neurotransmitters in the striatum, which may be involved in its effects on motor function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments is its potency and selectivity for EAAT2. This allows for precise manipulation of glutamate levels in the brain, which is essential for studying its effects on neuronal function and behavior. However, 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are therefore required when using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments.

Orientations Futures

There are several future directions for research on 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, including its potential therapeutic applications in neurological disorders. Further studies are needed to investigate its effects on other glutamate transporters and to determine the optimal dosing and administration routes for clinical use. Additionally, the development of more potent and selective glutamate transporter inhibitors may lead to the discovery of new treatments for neurological disorders.

Méthodes De Synthèse

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide can be synthesized using a multi-step reaction involving the condensation of 3-methylbutanoyl chloride and 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, followed by the addition of ammonia to form the amide group. The final product is obtained through a purification process involving recrystallization.

Applications De Recherche Scientifique

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been widely used as a tool in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and in protecting neurons from ischemic damage in stroke. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

Nom du produit

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Formule moléculaire

C12H18N2O2

Poids moléculaire

222.28 g/mol

Nom IUPAC

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-11(15)13-12-9-5-3-4-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15)

Clé InChI

UCRFACWUFRWYDM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=C2CCCCC2=NO1

SMILES canonique

CC(C)CC(=O)NC1=C2CCCCC2=NO1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.